molecular formula C5H6N2OS B7738652 5-methyl-2-sulfanyl-1H-pyrimidin-6-one

5-methyl-2-sulfanyl-1H-pyrimidin-6-one

Cat. No.: B7738652
M. Wt: 142.18 g/mol
InChI Key: ZLAQATDNGLKIEV-UHFFFAOYSA-N
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Description

5-methyl-2-sulfanyl-1H-pyrimidin-6-one: is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biological systems, including being components of nucleic acids. The presence of a sulfanyl group and a methyl group in this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-sulfanyl-1H-pyrimidin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanyl group in 5-methyl-2-sulfanyl-1H-pyrimidin-6-one can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group, leading to the formation of 5-methyl-1H-pyrimidin-6-one.

    Substitution: The methyl and sulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 5-methyl-1H-pyrimidin-6-one.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-methyl-2-sulfanyl-1H-pyrimidin-6-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins. It can also serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities, making it a valuable scaffold for drug development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-methyl-2-sulfanyl-1H-pyrimidin-6-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl group can form covalent bonds with target proteins, altering their function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

    2-sulfanyl-1H-pyrimidin-6-one: Lacks the methyl group, which may affect its reactivity and biological activity.

    5-methyl-1H-pyrimidin-6-one: Lacks the sulfanyl group, which may reduce its potential for covalent interactions with biological targets.

    5-methyl-2-thioxo-1H-pyrimidin-6-one: Contains a thioxo group instead of a sulfanyl group, which may alter its chemical and biological properties.

Uniqueness: 5-methyl-2-sulfanyl-1H-pyrimidin-6-one is unique due to the presence of both a methyl and a sulfanyl group. This combination enhances its reactivity and potential for diverse applications in chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and interact with biological targets makes it a versatile and valuable molecule for scientific research and industrial use.

Properties

IUPAC Name

5-methyl-2-sulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAQATDNGLKIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(NC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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